2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide is an organic compound characterized by its unique structural features, including a chloro group, a dimethylpropyl group, and a propan-2-ylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2,2-dimethylpropylamine, and 3-propan-2-ylphenylamine.
Formation of Intermediate: The initial step involves the reaction of 2-chloroacetamide with 2,2-dimethylpropylamine under controlled conditions to form an intermediate compound.
Final Coupling: The intermediate is then reacted with 3-propan-2-ylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Agrochemicals: Explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: Studied for its role in the synthesis of novel polymers or as a precursor in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-propan-2-ylphenyl)acetamide: Similar structure but with the propan-2-yl group in the para position.
Uniqueness
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-12(2)13-7-6-8-14(9-13)18(15(19)10-17)11-16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZANKGDKIBTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC(C)(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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